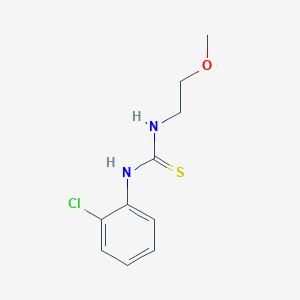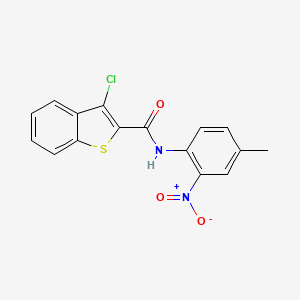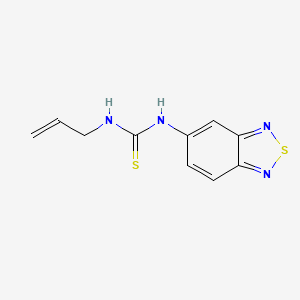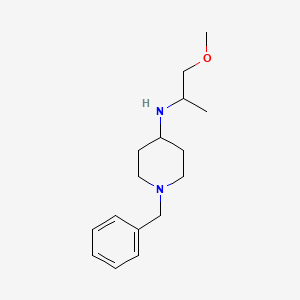
4,4-bis(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-bis(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone, commonly known as L-741,626, is a chemical compound that belongs to the isoquinolinone class of compounds. It is a potent and selective antagonist of the dopamine D1 receptor and has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders.
Mécanisme D'action
L-741,626 acts as a competitive antagonist of the dopamine D1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine signaling in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
L-741,626 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can have effects on motor function, reward, and motivation. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive function and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-741,626 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation is that it is not currently approved for clinical use, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on L-741,626. One area of interest is the potential therapeutic applications of L-741,626 in treating addiction, particularly to stimulant drugs like cocaine and methamphetamine. Another area of interest is the potential use of L-741,626 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the biochemical and physiological effects of L-741,626 and its potential therapeutic applications in treating neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of L-741,626 involves a multi-step process that begins with the reaction of 4-methylphenylacetonitrile with methylamine to form N-methyl-4-methylphenylacetamide. This intermediate is then reacted with 2-chloro-3,4-dimethoxybenzoic acid to form the corresponding amide, which is then cyclized using sodium hydride and dimethylformamide to yield the final product, L-741,626.
Applications De Recherche Scientifique
L-741,626 has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of several physiological processes, including motor function, reward, and motivation. L-741,626 has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
4,4-bis(4-methylphenyl)-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-24-22(23)25/h3-14H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKIVFGLFJMMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3CNC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-bis(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)


![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)



methyl]propanamide](/img/structure/B5108770.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
